molecular formula C18H20N4OS B11191941 2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11191941
M. Wt: 340.4 g/mol
InChI Key: OGTFWABWMPHIOQ-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes an ethylsulfanyl group and a 3-methylphenyl group attached to a tetrahydrotriazoloquinazolinone core

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the triazoloquinazolinone core.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary but often involve standard laboratory techniques such as refluxing, stirring, and maintaining specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups, enhancing the compound’s versatility for further applications.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfanyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethylsulfanyl and 3-methylphenyl groups, along with the triazoloquinazolinone core, provide a distinct profile that can be leveraged for specialized applications in various fields.

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

2-ethylsulfanyl-9-(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H20N4OS/c1-3-24-18-20-17-19-13-8-5-9-14(23)15(13)16(22(17)21-18)12-7-4-6-11(2)10-12/h4,6-7,10,16H,3,5,8-9H2,1-2H3,(H,19,20,21)

InChI Key

OGTFWABWMPHIOQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC(=C4)C

Origin of Product

United States

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